molecular formula C5H9NO2S B13329350 4-Mercaptopyrrolidine-2-carboxylic acid

4-Mercaptopyrrolidine-2-carboxylic acid

Cat. No.: B13329350
M. Wt: 147.20 g/mol
InChI Key: OYNANFOWNSGDJL-UHFFFAOYSA-N
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Description

4-Mercaptopyrrolidine-2-carboxylic acid is a sulfur-containing heterocyclic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a thiol-containing carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols and amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, esters, amides, and other derivatives that can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 4-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity and function. This interaction can lead to various biological effects, including modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Mercaptopyrrolidine-2-carboxylic acid is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-sulfanylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNANFOWNSGDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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